molecular formula C8H17O4P B175322 4-Diethoxyphosphorylbutanal CAS No. 158957-14-3

4-Diethoxyphosphorylbutanal

Cat. No.: B175322
CAS No.: 158957-14-3
M. Wt: 208.19 g/mol
InChI Key: HCWJFVVHRWHNTD-UHFFFAOYSA-N
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Description

4-Diethoxyphosphorylbutanal is an organic compound that belongs to the class of phosphonic acid esters. These compounds are characterized by the presence of a diethoxyphosphoryl group attached to a butanal backbone. Phosphonic acid esters have garnered significant interest due to their diverse applications in various fields such as medicine, agriculture, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Diethoxyphosphorylbutanal typically involves the reaction of butanal with diethyl phosphite under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via a nucleophilic addition mechanism, where the diethyl phosphite attacks the carbonyl carbon of butanal, followed by elimination of water to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of catalysts and solvents that can be easily recycled further enhances the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Diethoxyphosphorylbutanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of acids.

    Reduction: Sodium borohydride, lithium aluminum hydride, and mild acidic conditions.

    Substitution: Amines, thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives with potential biological activity.

Mechanism of Action

The mechanism of action of 4-Diethoxyphosphorylbutanal and its derivatives involves the interaction with specific molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate as a substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 4-Diethoxyphosphorylmethylphenylboronic acid
  • Diethyl benzylphosphonate
  • Diethyl phosphite

Comparison: 4-Diethoxyphosphorylbutanal is unique due to its butanal backbone, which imparts distinct chemical properties compared to other phosphonic acid esters. For instance, 4-Diethoxyphosphorylmethylphenylboronic acid contains a boronic acid group, making it suitable for different applications such as sensing and protein manipulation . Diethyl benzylphosphonate, on the other hand, has shown potential as an antimicrobial agent, highlighting the versatility of phosphonic acid esters in medicinal chemistry .

Properties

IUPAC Name

4-diethoxyphosphorylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWJFVVHRWHNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCC=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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